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This guide provides an objective comparison of the electrical properties of erbium
silicide/silicon (ErSi2/Si) interfaces with common alternatives, namely titanium silicide
(TiSi2/Si), cobalt silicide (CoSi2/Si), and nickel silicide (NiSi/Si). The selection of an appropriate
silicide is critical in semiconductor device fabrication, directly impacting performance and
reliability. This document summarizes key electrical parameters, details the experimental
protocols for their measurement, and provides visual workflows to aid in understanding the
characterization process.

Comparative Electrical Properties of Silicide/Silicon
Interfaces

The choice of silicide material significantly influences the electrical characteristics of the metal-
semiconductor contact. Key parameters include the Schottky barrier height (SBH), which
governs the current injection properties, and the specific contact resistivity, which contributes to
the overall device resistance. A summary of typical reported values for these parameters for
various silicides on n-type and p-type silicon is presented below.
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Experimental Protocols for Electrical
Characterization

Accurate and reproducible electrical characterization is paramount for the development and
optimization of silicide/silicon contacts. The following sections detail the standard experimental
methodologies used to determine the key parameters presented in the comparison table.

Current-Voltage (I-V) Measurement for Schottky Barrier
Height and Ideality Factor

Obijective: To determine the Schottky barrier height (SBH) and ideality factor (n) of a
silicide/silicon diode.
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Methodology:

» Device Fabrication: Fabricate Schottky diodes by depositing the desired silicide film onto a
silicon substrate of known doping type and concentration. Pattern the silicide into well-
defined contact areas using photolithography and etching. Ensure a good ohmic contact is
made to the backside of the silicon substrate.

e Probe Station Setup: Place the fabricated wafer or chip on the chuck of a probe station. Use
micromanipulators to land probes on the silicide contact (anode) and the backside ohmic
contact (cathode).

o Parameter Analyzer Configuration: Connect the probes to a semiconductor parameter
analyzer. Set the instrument to perform a DC voltage sweep and measure the corresponding
current.

e Measurement Execution:

o Apply a forward voltage sweep (e.g., from 0 V to 1 V) across the diode and record the
current.

o Apply a reverse voltage sweep (e.g., from 0 V to -5 V) and record the leakage current.
o Data Analysis (Thermionic Emission Model):

o For the forward bias region, plot the natural logarithm of the current (In(l)) versus the
applied voltage (V).

o The current-voltage relationship for a Schottky diode under forward bias, assuming
thermionic emission, is given by: | = lo * [exp(qV / nkT) - 1] where lo is the saturation
current, g is the elementary charge, V is the applied voltage, n is the ideality factor, k is the
Boltzmann constant, and T is the absolute temperature.

o For V > 3kT/q, the equation simplifies to | = lo * exp(qV / nkT).

o The slope of the linear region of the In(l) vs. V plot is equal to q / nkT, from which the
ideality factor n can be calculated.
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o The y-intercept of this linear fit provides the saturation current lo.

o The Schottky barrier height (®B) is then calculated using the following equation: ®B = (kT
/q) *In(A* A* * T2 [ l0)* where A is the diode area and A** is the effective Richardson

constant for the specific semiconductor (e.g., 112 A/cm?/Kz2 for n-type Si).

Capacitance-Voltage (C-V) Measurement for Schottky
Barrier Height and Doping Concentration

Objective: To determine the Schottky barrier height (SBH) and the doping concentration of the
silicon substrate.

Methodology:

Device Fabrication: Fabricate Schottky diodes as described for the |-V measurement.

 Instrumentation Setup: Connect the diode to a C-V meter or a parameter analyzer with C-V
measurement capabilities. The setup involves applying a DC bias voltage with a
superimposed small AC signal of a specific frequency (typically 1 MHz).

o Measurement Execution:
o Apply a reverse DC voltage sweep across the diode (e.g., from 5V to 0 V).

o At each DC bias point, the instrument measures the differential capacitance of the
junction.

» Data Analysis:
o Plot 1/C2 versus the applied reverse voltage (VR).
o For a uniformly doped semiconductor, this plot should be a straight line.

o The relationship is given by: 1/C2 =2 * (Vbi - VR) / (q * €s * A2 * Nd) where Vbi is the built-
in potential, €s is the permittivity of the semiconductor, A is the diode area, and Nd is the
doping concentration.

o The slope of the 1/C2 vs. VR plot can be used to determine the doping concentration Nd.
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o Extrapolating the linear fit to 1/C2? = 0 gives the intercept on the voltage axis, which is
equal to the built-in potential Vbi.

o The Schottky barrier height (®B) can then be calculated using: ®B = Vbi + Vn where Vn is
the potential difference between the Fermi level and the conduction band edge in the
neutral semiconductor, which can be calculated from the determined doping concentration.

Transmission Line Method (TLM) for Specific Contact
Resistivity

Objective: To determine the specific contact resistivity (pc) of the silicide/silicon interface.
Methodology:

o Test Structure Fabrication: Fabricate a TLM pattern on the silicon substrate. This pattern
consists of a series of rectangular silicide pads of the same width (W) and length (L)
separated by varying gap spacings (d).

e Measurement Setup: Use a probe station and a parameter analyzer to perform four-point
probe measurements.

e Measurement Execution:

o Force a known current (1) between two adjacent pads and measure the voltage drop (V)
between the same two pads.

o Calculate the total resistance (RT) for each gap spacing (RT = V/I).
o Data Analysis:

o Plot the total resistance (RT) versus the gap spacing (d).

o This plot should be a straight line.

o The total resistance is given by: RT = (Rs /W) * d + 2Rc where Rs is the sheet resistance
of the semiconductor under the silicide, and Rc is the contact resistance.
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o The slope of the RT vs. d plot gives Rs / W, from which the sheet resistance Rs can be
determined.

o The y-intercept of the plot gives 2Rc, from which the contact resistance Rc is calculated.
o The x-intercept gives -2LT, where LT is the transfer length.

o The specific contact resistivity (pc) is then calculated using the equation: pc = Rc * W * LT
=Rc2*W2/Rs

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of
the characterization techniques.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Validation & Comparative

Check Availability & Pricing

Sample Preparation

Silicon Substrate Cleaning

Silicide Deposition

Photolithography & Etching

Backside Ohmic Contact

Measurement

-V Measurement C-V Measurement

Data Analysis

Y

4 \
KPIot In(l) vs. V Plot 1/C2vs. V J

\ \d \ \d
(Extract Ideality Factor (n)) (Extract Saturation Current (Io)) (Extract Doping Conc. (Nd)) (Extract Built-in Potential (Vbi))

A A

Calculate SBH ($B) Calculate SBH ($B)

J

Click to download full resolution via product page

Caption: Workflow for I-V and C-V characterization.
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Need Custom Synthesis?
BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Guide to the Electrical Characterization
of Erbium Silicide/Silicon Interfaces]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1143583#electrical-characterization-of-erbium-
silicide-silicon-interfaces]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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